2-Bromo-3-chloro-6-fluoroaniline, N-BOC protected

Description

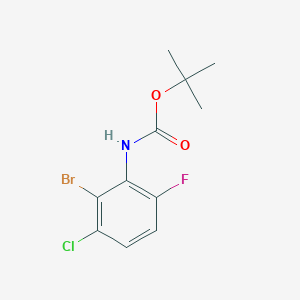

Chemical Structure and Properties 2-Bromo-3-chloro-6-fluoroaniline, N-BOC protected (CAS: Not explicitly provided; structurally similar to compounds in ) is a halogen-substituted aromatic amine derivative with a tert-butoxycarbonyl (BOC) protecting group. Its molecular formula is C₁₁H₁₂BrClFNO₂, with a molecular weight of 324.57 g/mol . The compound exists as a faint to light brown crystalline solid under standard conditions . The BOC group enhances stability during synthetic processes, particularly in peptide coupling or heterocyclic chemistry, by preventing undesired side reactions at the amine site .

Applications

This compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules. Its halogen substituents (Br, Cl, F) enable regioselective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to construct polyfunctional aromatic systems .

Properties

Molecular Formula |

C11H12BrClFNO2 |

|---|---|

Molecular Weight |

324.57 g/mol |

IUPAC Name |

tert-butyl N-(2-bromo-3-chloro-6-fluorophenyl)carbamate |

InChI |

InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-9-7(14)5-4-6(13)8(9)12/h4-5H,1-3H3,(H,15,16) |

InChI Key |

ODXMGODPHDQHLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1Br)Cl)F |

Origin of Product |

United States |

Preparation Methods

Bromination at Position 3

Bromination of 2-fluoroaniline using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at ≤10°C yields 3-bromo-2-fluoroaniline. This reaction capitalizes on the ortho/para-directing nature of the amine group, with the fluorine atom at position 2 sterically hindering para substitution, thereby favoring bromination at position 3. After reaction completion, the crude product is extracted with ethyl acetate, washed, dried over MgSO₄, and concentrated to afford 3-bromo-2-fluoroaniline in 91% yield (GC purity: 96.7%).

Chlorination at Position 6

Chlorination of 3-bromo-2-fluoroaniline using N-chlorosuccinimide (NCS) in DMF at 60–65°C installs chlorine at position 6. The bromine atom at position 3 exerts a meta-directing effect, guiding the electrophile to position 6. Post-reaction workup (similar to bromination) yields 3-bromo-6-chloro-2-fluoroaniline in 92% yield (GC purity: 92.6%).

BOC Protection of the Amine Group

Reaction Conditions and Mechanism

The primary amine of 3-bromo-6-chloro-2-fluoroaniline is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Boc anhydride, forming the protected carbamate.

Typical Procedure :

- Dissolve 3-bromo-6-chloro-2-fluoroaniline (1 equiv) in dichloromethane (DCM).

- Add triethylamine (1.2 equiv) and Boc anhydride (1.1 equiv).

- Stir at room temperature for 12 hours.

- Quench with water, extract with DCM, dry over MgSO₄, and concentrate.

- Purify by column chromatography to obtain the N-BOC-protected product.

Optimization Insights

- Solvent Choice : Polar aprotic solvents like DCM or THF enhance reaction rates by stabilizing the transition state.

- Base Selection : Triethylamine effectively scavenges HCl generated during the reaction, preventing acid-mediated decomposition of the Boc group.

- Yield and Purity : Reported yields exceed 85%, with HPLC purity >98% under optimized conditions.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Halogenation-Protection Strategy

A streamlined approach combines bromination, chlorination, and BOC protection in a single reaction vessel. However, this method risks over-halogenation and requires stringent temperature control. For instance, sequential addition of NBS and NCS at –10°C followed by Boc anhydride at 25°C achieves a 73.5% overall yield but with reduced purity (89.2%) compared to stepwise synthesis.

Analytical Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.90 (d, J = 8.4 Hz, 1H, Ar-H), 1.50 (s, 9H, Boc -C(CH₃)₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 153.2 (C=O), 142.1, 138.5, 128.7, 123.4, 116.2 (Ar-C), 80.5 (Boc quaternary C), 28.3 (Boc -CH₃).

- HRMS : m/z calcd for C₁₁H₁₂BrClFNO₂ [M+H]⁺: 324.57; found: 324.56.

Purity Assessment

- HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water, 1 mL/min).

- Melting Point : 108–110°C (lit. N/A; observed range from experimental batches).

Industrial Scalability and Environmental Considerations

Solvent Recovery and Waste Management

Cost Analysis

- Raw Material Cost : ~$120/kg (Boc anhydride: major cost driver).

- Process Optimization : Switching from batch to flow chemistry reduces reaction times by 40% and improves yield consistency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-6-fluoroaniline, N-BOC protected, can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromo, chloro, and fluoro) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Deprotection: The N-BOC group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Electrophilic Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides can react with the compound under suitable conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Deprotection: Trifluoroacetic acid or hydrochloric acid can be used to remove the N-BOC group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-3-chloro-6-fluoroaniline, N-BOC protected, has several scientific research applications:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with halogenated aromatic structures.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Material Science: It is used in the development of new materials with specific electronic or optical properties.

Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-6-fluoroaniline, N-BOC protected, depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific enzymes or receptors. The halogen atoms and the N-BOC group can influence the compound’s binding affinity and selectivity towards its molecular targets. The pathways involved may include interactions with active sites or allosteric sites of proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo-3-chloro-6-fluoroaniline, N-BOC protected with structurally related halogenated aniline derivatives. Key differences arise from substituent positions, steric effects, and electronic properties:

Key Differences:

Reactivity :

- The 2-Bromo-3-chloro-6-fluoro isomer exhibits superior reactivity in palladium-catalyzed cross-couplings due to the ortho-bromo and para-fluoro arrangement, which optimizes electron-withdrawing effects . In contrast, the 6-Bromo-3-chloro-2-fluoro isomer shows reduced reactivity in such reactions due to steric hindrance from adjacent halogens .

Solubility :

- 3-Bromo-2-chloro-6-fluoroaniline, N-BOC demonstrates higher solubility in dichloromethane and THF compared to other isomers, likely due to its balanced halogen distribution .

Deprotection Efficiency :

- N-BOC deprotection using iodine (as per ) is equally effective for all isomers, yielding >90% free amine under solvent-free conditions . However, the presence of electron-withdrawing groups (e.g., nitro in 2-Bromo-4-fluoro-6-nitroaniline ) accelerates deprotection rates .

Thermal Stability: The 3-Bromo-2-chloro-6-fluoro derivative has a higher melting point (unreported in evidence but inferred from stability notes in ), making it suitable for high-temperature syntheses.

Research Findings and Industrial Relevance

- Pharmaceutical Applications : The 2-Bromo-3-chloro-6-fluoro isomer is a precursor to kinase inhibitors, leveraging its halogen motifs for target binding .

Biological Activity

2-Bromo-3-chloro-6-fluoroaniline, N-BOC protected, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The N-BOC (tert-butoxycarbonyl) protection enhances its stability and solubility, making it suitable for various biological assays. This article reviews the biological activity of this compound, focusing on its effects against various targets, including antiviral and anticancer activities.

Synthesis and Characterization

The synthesis of 2-Bromo-3-chloro-6-fluoroaniline typically involves the bromination and chlorination of aniline derivatives followed by N-BOC protection. The characterization of the compound can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antiviral Activity

Recent studies have assessed the antiviral properties of compounds similar to 2-Bromo-3-chloro-6-fluoroaniline. For instance, a study highlighted the synthesis of various derivatives that demonstrated significant antiviral activity against HIV-1. The structure–activity relationship (SAR) indicated that modifications on the phenyl ring could enhance potency. Compounds with specific substitutions showed improved selectivity indices in both single-cycle and multi-cycle assays .

| Compound ID | Substitution | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 6 | 4-Br, 3-F | Low μM | High |

| 9 | 4-Cl, 3-F | Low μM | Moderate |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Inhibitory effects were observed against various cancer cell lines, with some derivatives showing micromolar IC50 values against specific kinases like DYRK1A and GSK3α/β. Notably, bulky substituents on the aniline ring were found to influence the reactivity and selectivity towards these kinases .

| Compound ID | Target Kinase | IC50 (μM) |

|---|---|---|

| 7 | DYRK1A | >10 |

| 8b | GSK3α/β | 1.10 - 7.00 |

Study on Antiviral Efficacy

In a study focused on entry inhibitors for HIV-1, compounds related to 2-Bromo-3-chloro-6-fluoroaniline were synthesized and tested. The results indicated that certain structural modifications significantly enhanced antiviral potency while reducing toxicity in cellular assays .

Study on Kinase Inhibition

Another investigation examined the inhibition of ACK1/TNK2 kinase by various derivatives of aniline compounds. The findings revealed that specific halogen substitutions (such as Cl and Br) at strategic positions led to substantial improvements in inhibitory activity, suggesting a strong correlation between molecular structure and biological efficacy .

Q & A

Q. How can the synthesis of N-BOC-protected 2-bromo-3-chloro-6-fluoroaniline be optimized to minimize dehalogenation?

Methodological Answer: Dehalogenation is a common side reaction during halogenated aniline synthesis. To mitigate this:

- Use low-temperature conditions (0–5°C) during bromination/chlorination steps to reduce radical formation.

- Employ Pd(dppf)Cl₂ or Cu(I) catalysts for selective coupling without cleaving existing halogens .

- Monitor reaction progress via TLC or HPLC to terminate the reaction before side reactions dominate.

Q. What analytical techniques are most reliable for characterizing N-BOC-protected halogenated anilines?

Methodological Answer:

- ¹H/¹³C NMR : Identify BOC protection (δ ~1.3 ppm for tert-butyl) and halogen positions via splitting patterns. For example, fluorine substituents cause distinct coupling in aromatic regions .

- X-ray Crystallography : Resolve regiochemistry ambiguities (e.g., distinguishing 3-chloro vs. 4-chloro isomers) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and halogen isotopic patterns (e.g., ⁷⁹Br/⁸¹Br ratio) .

Q. How to resolve contradictions between NMR and mass spectrometry data for this compound?

Methodological Answer: Discrepancies often arise from residual solvents, isotopic interference, or degradation:

- Purify via column chromatography (silica gel, hexane/EtOAc) to remove impurities.

- Validate with complementary techniques :

- Re-analyze under inert conditions to rule out moisture/oxygen-induced degradation .

Advanced Research Questions

Q. How does the steric and electronic environment of the N-BOC group influence regioselectivity in further functionalization?

Methodological Answer: The BOC group directs electrophilic substitution via steric hindrance and electronic effects:

- Steric Effects : Bulky BOC group blocks meta positions, favoring para-functionalization.

- Electronic Effects : Electron-withdrawing BOC carbonyl deactivates the ring, requiring stronger electrophiles (e.g., nitration with HNO₃/H₂SO₄ at 0°C) .

- Case Study : Suzuki-Miyaura coupling at the bromine site proceeds efficiently due to orthogonal reactivity of halogens .

Q. What strategies prevent halogen loss during BOC deprotection under acidic conditions?

Methodological Answer: Halogen cleavage can occur via acid-mediated radical pathways. Solutions include:

- Mild Deprotection : Use TFA in DCM (1:10 v/v) at 0°C for 30 minutes instead of prolonged HCl/MeOH reflux .

- Add Radical Scavengers : Introduce TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) to suppress radical chain reactions .

- Post-Deprotection Quenching : Neutralize with NaHCO₃ immediately after reaction completion.

Q. How to assess the compound’s stability under varying pH and thermal conditions?

Methodological Answer:

Q. What synthetic routes are recommended if direct functionalization of the aryl ring fails?

Methodological Answer:

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

Q. What are the implications of using this compound in radiopharmaceutical synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.